molecular formula C10H13N3OS B2377232 N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide CAS No. 2185981-21-7

N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide

Cat. No.: B2377232
CAS No.: 2185981-21-7
M. Wt: 223.29
InChI Key: NOECTTNUAABTII-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide is a complex organic compound that features a unique imidazo-thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, H2 with Pd/C for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The imidazo-thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
  • 6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]thiazole

Uniqueness

N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide is unique due to its specific functional groups and the prop-2-enamide moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-9(14)11-4-3-8-7-13-5-6-15-10(13)12-8/h2,7H,1,3-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECTTNUAABTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN2CCSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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